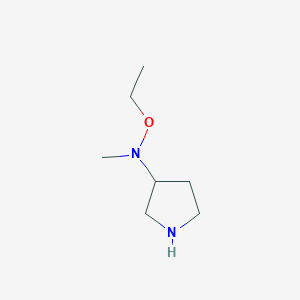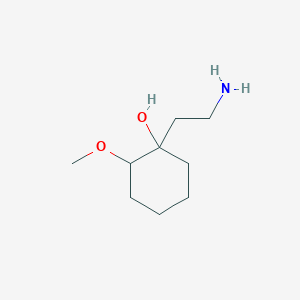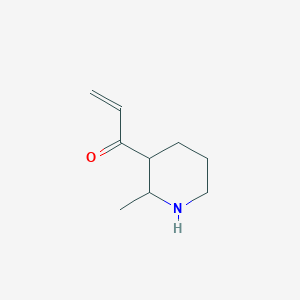![molecular formula C8H10N2O2 B13168550 3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
3-[(Pyridin-4-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-4-yl)amino]propanoic acid is an organic compound that features a pyridine ring attached to an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-yl)amino]propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and propanoic acid functionalities. One common method involves the acylation of 3-pyridineethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(Pyridin-4-yl)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-yl)amino]propanoic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar in structure but with the amino group attached to a different position on the pyridine ring.
3-(4-Pyridyl)propanoic acid: Another structural isomer with the amino group in a different position.
2-Amino-3-(pyridin-4-yl)propanoic acid: A related compound with an additional amino group.
Uniqueness
3-[(Pyridin-4-yl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2,(H,9,10)(H,11,12) |
InChI Key |
PIJZDXMTZHCRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)


![[1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)



![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13168535.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
